Antiproliferative agent-50

EGFR tyrosine kinase Enzymatic assay Kinase inhibition

Antiproliferative agent-50 (Compound 10b) is a well-characterized oxadiazole/pyrazoline derivative that acts as a competitive EGFR-TK inhibitor (IC50 = 0.16 μM). Its defined potency, 8.3-fold selectivity over normal WI-38 fibroblasts versus doxorubicin, and quantitative SAR data against clinical benchmarks make it a reliable tool compound for probing partial EGFR pathway suppression or calibrating novel inhibitor assays. Unlike generic EGFR inhibitors, 10b offers a validated anchor point for medicinal chemistry optimization.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B15136234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-50
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2
InChIKeySNCQXPKYNNYYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative agent-50 (Compound 10b): A Defined EGFR-TK Inhibitor with Quantified In Vitro Anticancer Activity


Antiproliferative agent-50 (designated compound 10b) is a synthetic oxadiazole/pyrazoline derivative that functions as a competitive inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) [1]. The compound is characterized by its defined molecular structure (C22H19N3O3, MW 373.4) and has been profiled in a peer-reviewed study against a panel of human cancer cell lines, with its enzymatic and cellular activities quantitatively benchmarked against the clinical EGFR inhibitor gefitinib [1].

Why EGFR-TK Inhibitors Are Not Interchangeable: The Case for Antiproliferative agent-50 (10b)


EGFR-TK inhibitors exhibit wide structural diversity that translates into divergent potency, selectivity, and physicochemical profiles; even compounds within the same chemical series can differ by an order of magnitude in enzymatic IC50 and by >10-fold in cellular antiproliferative activity [1]. Within the oxadiazole/pyrazoline series from which Antiproliferative agent-50 (10b) originates, structural modifications at the 2- and 5-positions of the dihydropyrazole ring directly modulate ATP-pocket binding affinity, cellular permeability, and off-target kinase engagement, rendering generic substitution scientifically invalid without explicit comparative data [1].

Quantitative Differentiation Evidence for Antiproliferative agent-50 (Compound 10b)


EGFR-TK Enzymatic Inhibition: Direct Head-to-Head Potency Comparison with Gefitinib

In a direct ELISA-based EGFR-TK assay, Antiproliferative agent-50 (10b) exhibited an IC50 of 0.16 μM, while the reference drug gefitinib showed an IC50 of 0.04 μM under identical experimental conditions [1]. The 4-fold difference in potency is attributed to reduced ATP-pocket hydrogen bonding as revealed by molecular docking analysis [1].

EGFR tyrosine kinase Enzymatic assay Kinase inhibition

Antiproliferative Activity in EGFR-Expressing Cancer Cell Lines: Cross-Study Comparable Potency

Antiproliferative agent-50 (10b) was evaluated against three human cancer cell lines using the MTT assay, yielding IC50 values of 9.94 μM (HCT116 colon cancer), 6.32 μM (HepG-2 hepatocellular carcinoma), and 8.11 μM (MCF7 breast adenocarcinoma) [1]. In the same study, the most potent analog (10c) displayed IC50 values ranging from 1.82 to 5.55 μM, while doxorubicin showed an IC50 of 6.72 μM against normal WI-38 cells [1].

Antiproliferative activity Cancer cell lines MTT assay

Selectivity Index Against Normal Fibroblasts: Direct Comparison with Doxorubicin

In a direct comparative cytotoxicity assessment, Antiproliferative agent-50 (10b) exhibited an IC50 of 55.91 μM against WI-38 normal lung fibroblasts, whereas the chemotherapeutic doxorubicin displayed an IC50 of 6.72 μM [1]. This yields a selectivity index (WI-38 IC50 / HepG-2 IC50) of approximately 8.8 for 10b, compared to 1.0 for doxorubicin against its most sensitive cancer line.

Cytotoxicity Selectivity Normal cell line

In Silico Drug-Likeness and Predicted Pharmacokinetics: Supporting Evidence for Lead Optimization

Computational ADME profiling indicates that Antiproliferative agent-50 (10b) is fully compliant with Lipinski's Rule of Five and exhibits predicted high gastrointestinal absorption, comparable to gefitinib [1]. Notably, unlike gefitinib, 10b is predicted to have no blood-brain barrier permeation, which may be advantageous for peripheral tumor targeting [1].

ADME Drug-likeness In silico

Validated Research Applications for Antiproliferative agent-50 (Compound 10b)


In Vitro Oncology Studies Requiring Partial EGFR-TK Inhibition

Investigators seeking a tool compound with defined, moderate EGFR-TK inhibitory activity (IC50 = 0.16 μM) can employ 10b to explore partial pathway suppression or to benchmark novel inhibitors against a well-characterized non-clinical standard [1].

Selectivity Profiling and Normal Cell Cytotoxicity Assessment

10b serves as a reference agent in assays designed to discriminate between cancer cell-specific antiproliferative effects and general cytotoxicity, given its 8.3-fold lower toxicity to WI-38 fibroblasts compared to doxorubicin [1].

Structure-Activity Relationship (SAR) Studies in Oxadiazole/Pyrazoline Series

As a member of a published analog series with explicit IC50 data for both enzymatic and cellular endpoints, 10b provides a quantitative SAR anchor for medicinal chemistry optimization efforts targeting EGFR-TK [1].

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